3,5-Dibromo-2-Chloropyrazine

Descripción general

Descripción

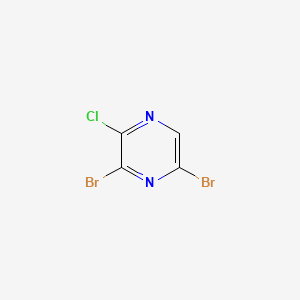

3,5-Dibromo-2-Chloropyrazine is a heterocyclic organic compound with the molecular formula C4HBr2ClN2. It is a derivative of pyrazine, characterized by the presence of two bromine atoms and one chlorine atom attached to the pyrazine ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.

Mecanismo De Acción

Target of Action

3,5-Dibromo-2-Chloropyrazine is a derivative of pyrrolopyrazine . Pyrrolopyrazine derivatives have been found to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

As a derivative of pyrrolopyrazine, it may share similar modes of action with other compounds in this class

Biochemical Pathways

Given the broad biological activities of pyrrolopyrazine derivatives, it is likely that multiple pathways are involved

Result of Action

As a derivative of pyrrolopyrazine, it may share similar effects with other compounds in this class

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3,5-Dibromo-2-Chloropyrazine can be synthesized through the bromination of 2-chloropyrazine. The reaction typically involves the use of bromine in the presence of a catalyst such as cuprous chloride. The reaction conditions include maintaining a controlled temperature and ensuring the proper handling of reagents to avoid any hazardous situations .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. Safety measures are strictly adhered to due to the toxic nature of the reagents involved.

Análisis De Reacciones Químicas

Types of Reactions

3,5-Dibromo-2-Chloropyrazine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted pyrazine derivatives, while oxidation and reduction can yield different oxidized or reduced forms of the compound.

Aplicaciones Científicas De Investigación

3,5-Dibromo-2-Chloropyrazine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: It serves as a building block for the development of new drugs targeting various diseases.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Comparación Con Compuestos Similares

Similar Compounds

3,5-Dichloropyrazine: Similar in structure but with chlorine atoms instead of bromine.

2,3,5-Tribromopyrazine: Contains three bromine atoms attached to the pyrazine ring.

2-Chloropyrazine: The parent compound with only one chlorine atom.

Uniqueness

3,5-Dibromo-2-Chloropyrazine is unique due to the presence of both bromine and chlorine atoms, which impart distinct chemical properties. This combination allows for a wide range of chemical reactions and applications, making it a valuable intermediate in various fields of research and industry.

Actividad Biológica

3,5-Dibromo-2-chloropyrazine is a halogenated pyrazine derivative that has garnered attention for its potential biological activities. This compound is primarily investigated for its roles in medicinal chemistry, particularly as an antimicrobial and anticancer agent. The following sections will detail its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of bromine and chlorine substituents on the pyrazine ring, which significantly influence its reactivity and biological interactions. The compound's structure can be represented as follows:

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : It has been identified as an inhibitor of cytochrome P450 1A2 (CYP1A2), which plays a crucial role in drug metabolism and the biotransformation of xenobiotics .

- Cell Signaling : The compound influences cell signaling pathways by modulating gene expression and cellular metabolism, potentially impacting processes such as apoptosis and proliferation.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its derivatives have been studied for their effectiveness against bacteria and fungi, suggesting potential applications in treating infectious diseases .

Anticancer Activity

Several studies have explored the anticancer properties of pyrazine derivatives, including this compound. The compound has shown promise in inhibiting cancer cell proliferation in vitro. For instance, it has been linked to the inhibition of specific kinases involved in cancer progression .

Study 1: Anticancer Potential

In a study investigating the anticancer effects of halogenated pyrazines, this compound was tested against various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, with significant effects observed at concentrations above 10 µM. The mechanism was suggested to involve apoptosis induction through the activation of caspase pathways .

Study 2: Antimicrobial Efficacy

A separate investigation focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated that this compound effectively inhibited bacterial growth at concentrations ranging from 25 to 100 µg/mL .

Research Findings Summary Table

Propiedades

IUPAC Name |

3,5-dibromo-2-chloropyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBr2ClN2/c5-2-1-8-4(7)3(6)9-2/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNZURIDUDWMEKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)Cl)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBr2ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90693607 | |

| Record name | 3,5-Dibromo-2-chloropyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082843-70-6 | |

| Record name | 3,5-Dibromo-2-chloropyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.